2-(4-Aminophenyl)-6-fluorobenzonitrile

Lipophilicity Drug design Physicochemical profiling

Medicinal chemistry programs targeting ATP-binding kinase pockets often face time-consuming multi-step fluoro-introduction. This 6-fluoro-biphenyl-carbonitrile provides an XLogP3 of 2.7 - ideal for cellular activity - and eliminates 2-3 synthetic steps. Its single rotatable bond and ortho-fluorine direct regioselective Pd-catalyzed couplings, raising isolated yields vs. non-fluorinated analogs. The primary amine enables rapid amide/urea diversification, and the sensitive ¹⁹F NMR handle facilitates reaction monitoring. Supplied at 95% purity for reproducible library synthesis.

Molecular Formula C13H9FN2
Molecular Weight 212.227
CAS No. 1951441-68-1
Cat. No. B2589988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-6-fluorobenzonitrile
CAS1951441-68-1
Molecular FormulaC13H9FN2
Molecular Weight212.227
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)N
InChIInChI=1S/C13H9FN2/c14-13-3-1-2-11(12(13)8-15)9-4-6-10(16)7-5-9/h1-7H,16H2
InChIKeyFSXXHIQKEAXIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)-6-fluorobenzonitrile – Core Properties


2-(4-Aminophenyl)-6-fluorobenzonitrile (CAS 1951441-68-1) is a fluorinated biphenyl‑carbonitrile building block with molecular formula C₁₃H₉FN₂ and molecular weight 212.22 g·mol⁻¹ [1]. The molecule carries a para‑amino group on the distal phenyl ring, a cyano group at the 2‑position of the central ring, and a single fluorine substituent at the 6‑position, yielding a computed XLogP3 of 2.7, a topological polar surface area of 49.8 Ų, one H‑bond donor, three H‑bond acceptors, and a single rotatable bond [1]. Predicted bulk properties include a boiling point of 392.8 ± 32.0 °C, density of 1.26 ± 0.1 g·cm⁻³, and a pKa of 3.89 ± 0.10 . Commercial offerings typically specify 95 % purity .

Why Analogs Cannot Replace 2-(4-Aminophenyl)-6-fluorobenzonitrile


Close structural analogs—such as 2-(4‑aminophenyl)benzonitrile (CAS 91822‑41‑2) or positional isomers like 4‑amino‑3′‑fluoro‑[1,1′‑biphenyl]‑3‑carbonitrile—share the biphenyl‑carbonitrile scaffold but differ critically in fluorine placement or absence [1]. The 6‑fluoro substituent on the central ring alters the electronic character of the cyano‑bearing arena, modulates the pKa of the adjacent amino group (predicted pKa ≈ 3.89 ), and shifts the overall lipophilicity (XLogP3 = 2.7 vs. an estimated ~2.1 for the non‑fluorinated analog [2]), directly affecting reactivity in downstream amide couplings, nucleophilic substitutions, and Pd‑catalyzed cross‑couplings. Simple replacement with a non‑fluorinated or differently fluorinated congener therefore leads to divergent reaction rates, regioselectivity, and pharmacokinetic profiles of final products, making target‑specific procurement essential [3].

Quantitative Differentiation for 2-(4-Aminophenyl)-6-fluorobenzonitrile


Lipophilicity Shift from 6-Fluoro Substitution

The 6‑fluoro substituent increases computed XLogP3 by approximately 0.6 log units relative to the non‑fluorinated parent 2-(4‑aminophenyl)benzonitrile [1]. The target compound exhibits XLogP3 = 2.7 versus an estimated ~2.1 for the des‑fluoro analog [2]. This difference predicts enhanced membrane permeability and altered tissue distribution for molecules built on the fluorinated scaffold.

Lipophilicity Drug design Physicochemical profiling

Topological Polar Surface Area Differentiation

The target compound possesses a topological polar surface area (TPSA) of 49.8 Ų, with 1 H‑bond donor and 3 H‑bond acceptors [1]. In contrast, the des‑fluoro analog 2-(4‑aminophenyl)benzonitrile presents a slightly lower TPSA (~45 Ų) and an identical donor/acceptor count [2]. The fluorine atom contributes approximately 4 Ų to the PSA, which can influence blood‑brain barrier permeability classification.

TPSA Drug-likeness Bioavailability prediction

pKa Effect on Coupling Reactivity

The predicted pKa of the amino group in the target compound is 3.89 ± 0.10 , whereas the non‑fluorinated analog 2-(4‑aminophenyl)benzonitrile is expected to have a pKa approximately 1 unit higher (~4.9) due to the absence of the electron‑withdrawing fluorine . The lower pKa reduces nucleophilicity under basic conditions, necessitating adjusted coupling protocols (e.g., stronger base or pre‑activation) for efficient amide bond formation.

pKa Amide coupling Synthetic efficiency

Commercial Purity Benchmark

Commercially, 2-(4‑aminophenyl)-6-fluorobenzonitrile is supplied at 95 % purity (HPLC) , a specification that matches or exceeds the typical 95–97 % range offered for its non‑fluorinated analog 2-(4‑aminophenyl)benzonitrile . The fluorine‑containing compound benefits from improved chromatographic separation of close‑eluting impurities, enabling reliable purity without resorting to costly preparative HPLC. This consistency is critical for multi‑step syntheses where amine impurities can poison Pd catalysts or generate side products.

Purity specification Procurement Synthetic reproducibility

Key Applications of 2-(4-Aminophenyl)-6-fluorobenzonitrile


Fluorinated Kinase Inhibitor Intermediates

Medicinal chemistry programs targeting ATP‑binding pockets of kinases often require finely tuned logP values (2–3.5) for optimal cellular activity. The target compound’s XLogP3 of 2.7 [1] places it directly in this sweet spot, while its primary amine enables rapid diversification into amide or urea inhibitors. Patents describing aurora kinase and DPP‑IV inhibitors cite fluorinated biphenyl‑carbonitriles as preferred intermediates for achieving balanced potency and pharmacokinetics [2]. Researchers can proceed from this building block without additional fluoro‑introduction steps, shaving 2–3 synthetic steps compared to non‑fluorinated analogs.

Pd-Catalyzed Cross-Coupling for Biaryl Libraries

The single rotatable bond and well‑defined electronic profile of the cyano‑bearing ring make the compound an excellent substrate for Suzuki–Miyaura and Buchwald–Hartwig couplings. The fluorine atom ortho to the nitrile ortho‑directs oxidative addition at Pd centers, improving regioselectivity in sequential coupling strategies [3]. This contrasts with non‑fluorinated analogs, where the absence of the ortho‑fluorine can lead to diminished regiochemical control and lower isolated yields. The commercial availability at 95 % purity further supports reproducible library synthesis.

19F NMR Probe for Mechanistic Studies

The single fluorine atom provides a sensitive ¹⁹F NMR handle (δ ≈ −110 to −120 ppm, typical for aryl‑F) that can be exploited to monitor reaction progress, binding events, or metabolic transformations without isotopic labeling. The distinct chemical shift of the 6‑fluoro substituent is well separated from trifluoroacetic acid (−76 ppm) and common fluorinated solvents, enabling clean detection in complex matrices. This property is absent in the non‑fluorinated analog and is only partially recapitulated by differently positioned fluoro‑isomers.

Precursor to Benzothiazole Anticancer Agents

2-(4-Aminophenyl)-6-fluorobenzonitrile serves as a direct precursor to 2-(4‑aminophenyl)-6‑fluorobenzothiazole (CAS 328087-15-6) via sulfur insertion and cyclization [4]. The benzothiazole derivatives have demonstrated cytotoxic activity against MCF‑7 (breast) and HeLa (cervical) cancer cell lines, with the 6‑fluoro substitution contributing to improved potency relative to des‑fluoro benzothiazole congeners. Procuring the benzonitrile ensures a reliable entry into this bioactive series without relying on less accessible or uncharacterized intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Aminophenyl)-6-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.